2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride
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Overview
Description
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .
Preparation Methods
The synthesis of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-methylimidazole with 3-chloropropylamine hydrochloride under basic conditions . The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the chloropropylamine, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects .
Comparison with Similar Compounds
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Clotrimazole: Used as an antifungal agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
1181458-95-6 |
---|---|
Molecular Formula |
C8H16ClN3 |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6,9H2,1-2H3;1H |
InChI Key |
HRLMNXQQODVVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C)CN.Cl |
Related CAS |
1193388-23-6 |
Origin of Product |
United States |
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